(5-bromo-1H-indol-2-yl)boronic acid
Overview
Description
(5-bromo-1H-indol-2-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound widely used in organic synthesis. The presence of both bromine and boronic acid functional groups makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1H-indol-2-yl)boronic acid typically involves the reaction of 5-bromoindole with a boron-containing reagent. One common method is the lithiation of 5-bromoindole followed by reaction with a borate ester. This process takes advantage of the ortho-metalation of the indole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are known for their mild conditions and high functional group tolerance, making them suitable for the synthesis of boronic acid derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(5-bromo-1H-indol-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols: Formed from oxidation of the boronic acid group.
Substituted Indoles: Formed from nucleophilic substitution of the bromine atom.
Scientific Research Applications
(5-bromo-1H-indol-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5-bromo-1H-indol-2-yl)boronic acid depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5-bromo-1H-indol-3-yl)boronic acid
- (5-chloro-1H-indol-2-yl)boronic acid
- (5-fluoro-1H-indol-2-yl)boronic acid
Uniqueness
(5-bromo-1H-indol-2-yl)boronic acid is unique due to the presence of both bromine and boronic acid functional groups, which provide distinct reactivity patterns. The bromine atom allows for further functionalization through substitution reactions, while the boronic acid group facilitates coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(5-bromo-1H-indol-2-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTZTULSEGBGMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC(=C2)Br)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696180 | |
Record name | (5-Bromo-1H-indol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107627-19-9 | |
Record name | (5-Bromo-1H-indol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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